

An In-depth Technical Guide to the LRRK2 Inhibitor IKK-16

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Compound of Interest		
Compound Name:	LRRK2-IN-16	
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Introduction

IKK-16, also known as IKK Inhibitor VII, is a potent and selective inhibitor of the IκB kinase (IKK) complex. While primarily targeting the NF-κB signaling pathway, IKK-16 has also been identified as an inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. This dual activity makes IKK-16 a valuable tool for investigating the interplay between neuroinflammation and LRRK2-mediated pathology. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to IKK-16, with a focus on its role as a LRRK2 inhibitor.

Chemical Structure and Physicochemical Properties

IKK-16 is a synthetic, cell-permeable compound. Its chemical structure and key physicochemical properties are summarized below.



Property	Value	
IUPAC Name	N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride	
Molecular Formula	C28H29N5OS·HCI	
Molecular Weight	520.09 g/mol	
CAS Number	1186195-62-9	
Appearance	Synthetic	
Solubility	Soluble to 50 mM in water and DMSO	

Quantitative Biological Data

IKK-16 demonstrates potent inhibition of both the IKK complex and LRRK2. The following table summarizes its in vitro inhibitory activity.

Target	IC ₅₀ (nM)	Assay Conditions
ΙΚΚβ (ΙΚΚ-2)	40	Cell-free assay[1][2][3]
IKK complex	70	Cell-free assay[1][2][3]
IKKα (IKK-1)	200	Cell-free assay[1][2][3]
LRRK2	50	In vitro kinase assay[2][4]
PKD1	153.9	Not Specified[1]
PKD2	115	Not Specified[1]
PKD3	99.7	Not Specified[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IKK-16's biological effects. Below are protocols for key experiments.



In Vitro LRRK2 Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of IKK-16 against LRRK2 kinase.

Methodology:

- Reaction Setup: The kinase reaction is typically performed in a 384-well plate format. Each
 well contains recombinant human LRRK2 enzyme (wild-type or mutant), a specific peptide
 substrate (e.g., LRRKtide), and ATP.
- Compound Incubation: IKK-16 is serially diluted in DMSO and added to the reaction wells. A
 control with no inhibitor (DMSO vehicle) is included. The reaction is incubated at room
 temperature to allow for ATP consumption by the kinase.
- ADP Detection: After the kinase reaction, a reagent such as ADP-Glo™ is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added, which converts the generated ADP back to ATP. This newly synthesized ATP is used in a luciferase reaction to produce a luminescent signal.
- Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

Objective: To assess the ability of IKK-16 to inhibit LRRK2 phosphorylation at key sites (e.g., Ser935) in a cellular context.

Methodology:

- Cell Culture and Treatment: A suitable cell line, such as SH-SY5Y neuroblastoma cells, is cultured to confluency. The cells are pre-incubated with various concentrations of IKK-16 or vehicle (DMSO) for a specified time.
- Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.



- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.
- Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.

Cellular IκBα Degradation Assay (Western Blot)

Objective: To assess the ability of IKK-16 to inhibit TNF- α -induced IkB α degradation.[5]

Methodology:

- Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) or other suitable cell lines are cultured. The cells are pre-incubated with various concentrations of IKK-16 or vehicle (DMSO).[5]
- Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as TNF- α , for a short period (e.g., 15-30 minutes) to induce IkB α phosphorylation and degradation.[5]
- Cell Lysis and Western Blotting: Cells are lysed, and the protein extracts are subjected to Western blotting using an antibody specific for IκBα.
- Analysis: The levels of IκBα are quantified to determine the inhibitory effect of IKK-16 on its degradation.

Mechanism of Action and Signaling Pathways

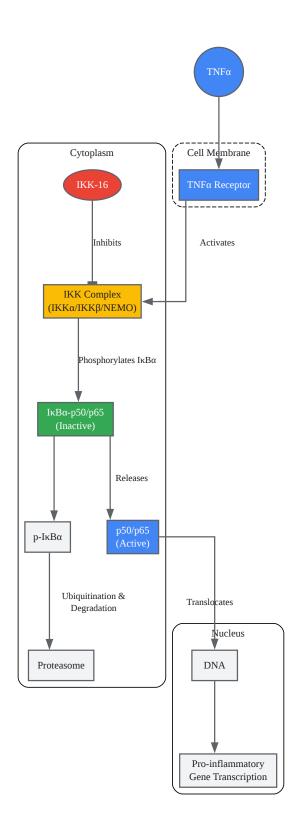
IKK-16 exerts its biological effects by inhibiting the kinase activity of both the IKK complex and LRRK2, thereby modulating two distinct signaling pathways implicated in inflammatory and neurodegenerative diseases.



Inhibition of the IKK/NF-kB Signaling Pathway

The canonical NF- κ B pathway is a central regulator of inflammation. IKK-16 inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of $I\kappa$ B α . This traps the NF- κ B dimer (p50/p65) in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.[5][6]





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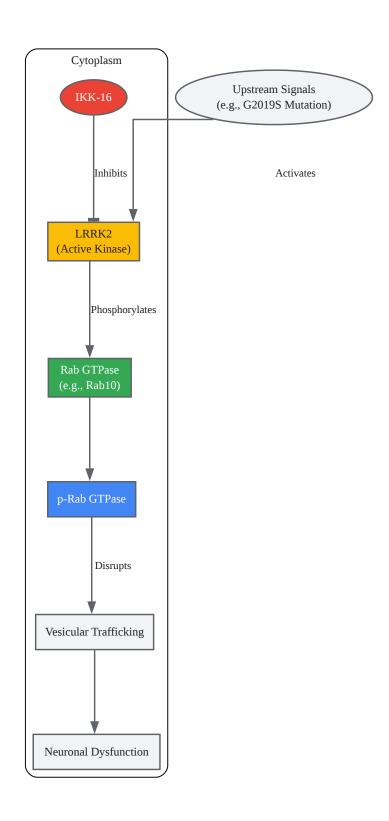
IKK/NF-κB signaling pathway and IKK-16 inhibition.



Inhibition of the LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are a major genetic cause of Parkinson's disease, often leading to increased kinase activity. LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking.[4] Hyperactive LRRK2 can disrupt these pathways, contributing to neuronal dysfunction. IKK-16 can inhibit LRRK2 kinase activity, thereby preventing the hyperphosphorylation of Rab proteins and potentially restoring normal vesicular trafficking.





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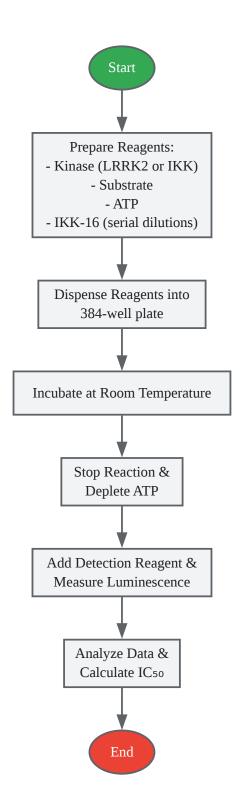
LRRK2 signaling pathway and IKK-16 inhibition.



Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory activity of compounds like IKK-16 in a biochemical kinase assay.





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